N-[2-(3,5-dimethylphenoxy)ethyl]-5-fluoro-6-methylpyrimidin-4-amine
Description
N-[2-(3,5-dimethylphenoxy)ethyl]-5-fluoro-6-methylpyrimidin-4-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with a fluoro and methyl group, along with a phenoxyethylamine side chain.
Properties
Molecular Formula |
C15H18FN3O |
|---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-5-fluoro-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C15H18FN3O/c1-10-6-11(2)8-13(7-10)20-5-4-17-15-14(16)12(3)18-9-19-15/h6-9H,4-5H2,1-3H3,(H,17,18,19) |
InChI Key |
AOZVRQOGHUIJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC2=NC=NC(=C2F)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]-5-fluoro-6-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction where 5-fluoro-6-methylpyrimidin-4-amine is reacted with 2-(3,5-dimethylphenoxy)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethylphenoxy)ethyl]-5-fluoro-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[2-(3,5-dimethylphenoxy)ethyl]-5-fluoro-6-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethylphenoxy)ethyl]-5-fluoro-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The fluoro and methyl groups play a crucial role in enhancing the binding affinity and specificity of the compound to its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline
- N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxy-4-(methylthio)benzamide
- N-[2-(3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline
Uniqueness
N-[2-(3,5-dimethylphenoxy)ethyl]-5-fluoro-6-methylpyrimidin-4-amine stands out due to the presence of the fluoro group on the pyrimidine ring, which significantly influences its chemical reactivity and biological activity. The combination of the fluoro and methyl groups enhances its stability and binding properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
